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Introduction

C12-iE-DAP (Lauroyl-y-D-glutamyl-meso-diaminopimelic acid) is a potent synthetic agonist for
Nucleotide-binding Oligomerization Domain 1 (NOD1), an intracellular pattern recognition
receptor (PRR). It is an acylated derivative of iE-DAP (y-D-Glu-mDAP), a dipeptide component
of peptidoglycan (PGN) found in most Gram-negative bacteria and certain Gram-positive
species like Listeria monocytogenes and Bacillus subtilis. The addition of a lauroyl (C12) fatty
acid chain significantly enhances its potency, making it 100 to 1,000 times more effective at
stimulating NODL1 than its non-acylated counterpart, iE-DAP. This enhanced activity allows
researchers to elicit robust cellular responses at much lower concentrations.

Mechanism of Action

Within the host cell cytoplasm, C12-iE-DAP is recognized by the leucine-rich repeat (LRR)
domain of NOD1. This ligand binding induces a conformational change and oligomerization of
NOD1, leading to the recruitment of the serine/threonine kinase RIP2 (also known as RICK or
CARDIAK) via homophilic CARD-CARD interactions. Activated RIP2 undergoes poly-
ubiquitination, which serves as a scaffold to recruit other signaling complexes, including TAK1
and the IKK complex (IKKa, IKK(3, and NEMO/IKKY). This cascade culminates in the activation
of two major downstream pathways:

o NF-kB Pathway: The IKK complex phosphorylates the inhibitory protein IkBa, targeting it for
degradation. This releases the transcription factor NF-kB (p50/p65) to translocate to the

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b15611311?utm_src=pdf-interest
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

nucleus, where it drives the expression of pro-inflammatory cytokines (e.g., TNF-a, IL-6, IL-
8), chemokines, and antimicrobial peptides.[1][2]

MAPK Pathway: The recruitment of TAK1 also leads to the activation of Mitogen-Activated
Protein Kinases (MAPKSs), such as p38 and JNK, which contribute to the inflammatory
response.[3]

Applications in Research

C12-iE-DAP is a valuable tool for researchers in immunology, infectious disease, and drug

development. Its primary applications include:

Elucidating NOD1 Signaling: Its high potency and specificity make it ideal for studying the
intricate details of the NOD1 signaling cascade and its downstream effects.

Modeling Bacterial Infections: C12-iE-DAP can be used in vitro and in vivo to mimic the
inflammatory consequences of bacterial infections without using live pathogens, allowing for
a more controlled study of the host response.[4][5]

Investigating Inflammatory Diseases: Since dysregulation of NOD1 signaling is linked to
inflammatory conditions like Crohn's disease, C12-iE-DAP can be used to study disease
pathogenesis.

Screening for NOD1 Antagonists: It serves as a reliable stimulant in cell-based assays
designed to identify and characterize small molecule inhibitors of the NOD1 pathway for
therapeutic purposes.[1]

Studying Receptor Crosstalk: C12-iE-DAP is used to investigate synergistic interactions
between NOD1 and other PRRs, such as Toll-like receptor 4 (TLR4), in amplifying
inflammatory responses.[1][6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing C12-iE-DAP.

Table 1: Potency and Working Concentrations of C12-iE-DAP
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Parameter Value CelllSystem Type Reference
) 100 - 1000x more HEK-Blue™ NOD1
Relative Potency .
potent than iE-DAP Cells
General Working General Cellular
10 ng/mL - 10 pg/mL
Conc. Assays
Min. NF-kB Activation
20 ng/mL HCT116 Cells [7]
Conc.
In Vitro Cytokine
2 UM - 50 pM THP-1 Cells [1]
Release
In Vitro Gene Human Brain
: 1 pg/mL : [3]
Expression Pericytes
In Vivo Administration 80 pg / mouse (i.p.) C57BL/6J Mice [4]
In Vivo NF-kB ) BalB/C Transgenic
o 200 pg / mouse (i.m.) ] [7]
Activation Mice

Table 2: C12-iE-DAP Induced Cytokine Secretion in THP-1 Cells

Data extracted from dose-response experiments where cells were treated for 20 hours.[1][8]

IL-8 Release (pg/mL, TNF-a Release (pg/mL,
C12-iE-DAP Conc. Approx. Fold Change vs. Approx. Fold Change vs.
Control) Control)
Control (0 pM) Baseline Baseline
2 uM Significant Increase Minimal Increase
10 uM Strong Increase Minimal Increase
50 uM Very Strong Increase Modest Increase

Note: In THP-1 cells, C12-iE-DAP robustly induces IL-8, but not TNF-a, on its own. However, it
strongly synergizes with the TLR4 agonist LPS to potentiate TNF-a production.[1]
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Table 3: Synergistic TNF-a Secretion with LPS in THP-1 Cells

Cells were co-stimulated for 20 hours.[1]

Treatment TNF-a Production (Relative Level)
Control Baseline

LPS (1 ng/mL) Low

C12-iE-DAP (10 pM) Baseline

LPS (1 ng/mL) + C12-iE-DAP (10 uM) Significantly Potentiated (Synergistic)

Experimental Protocols

Protocol 1: NF-kB Activation Reporter Assay in HEK293 Cells

This protocol describes how to measure NOD1-dependent NF-kB activation using a reporter
cell line, such as HEK-Blue™ NOD1 cells or HEK293 cells transiently transfected with a NOD1
expression vector and an NF-kB-inducible reporter plasmid (e.g., SEAP or luciferase).

Materials:

HEK?293 cells expressing human NOD1 (e.g., HEK-Blue™ NOD1, InvivoGen)
» NF-KB reporter plasmid (if not using a stable reporter line)

o Transfection reagent (if applicable)

o Complete growth medium (DMEM, 10% FBS, antibiotics)

e C12-iE-DAP (stock solution in DMSO or methanol, e.g., 1 mg/mL)

e Luciferase or SEAP detection reagent

o 96-well cell culture plates, white-walled for luminescence

e Luminometer or spectrophotometer

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.mdpi.com/1422-0067/20/17/4265
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:

o Cell Seeding: Seed the NOD1-expressing HEK293 cells in a 96-well plate at a density of 5 x
104 cells/well in 100 pL of growth medium. Incubate for 24 hours at 37°C, 5% CO..

o Compound Preparation: Prepare serial dilutions of C12-iE-DAP in growth medium. A typical
concentration range is 1 ng/mL to 1000 ng/mL.[7] Include a vehicle control (medium with the
same final concentration of DMSO or methanol).

e Cell Stimulation: Add 20 uL of the diluted C12-iE-DAP or vehicle control to the appropriate
wells.

 Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO..
¢ Reporter Gene Assay:.

o For Luciferase: Lyse the cells and measure luciferase activity according to the
manufacturer's protocol using a luminometer.

o For SEAP (Secreted Alkaline Phosphatase): Collect a sample of the cell culture
supernatant and measure SEAP activity using a detection reagent and a
spectrophotometer or luminometer.

o Data Analysis: Calculate the fold induction of NF-kB activity by normalizing the reporter
signal from C12-iE-DAP-treated wells to the signal from vehicle-treated wells.

Protocol 2: Cytokine Release Assay in THP-1 Monocytes

This protocol is for measuring the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-a)
from the human monocytic cell line THP-1 following stimulation with C12-iE-DAP.

Materials:
e THP-1 cells

o Complete growth medium (RPMI-1640, 10% FBS, antibiotics)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3347597/
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

 PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional, but recommended for a
more robust response)

e C12-iE-DAP stock solution

o 24-well cell culture plates

o ELISA kits for human IL-8 and TNF-a

o Sterile, endotoxin-free water or PBS

Procedure:

o Cell Seeding and Differentiation (Optional):

o Seed THP-1 cells in a 24-well plate at a density of 5 x 10° cells/well in 500 pL of medium.

o To differentiate them into macrophage-like cells, add PMA to a final concentration of 25-
100 ng/mL.

o Incubate for 24-48 hours. After incubation, remove the PMA-containing medium, wash the
adherent cells gently with PBS, and add 500 L of fresh, PMA-free medium. Allow cells to
rest for 24 hours.

o Compound Preparation: Prepare dilutions of C12-iE-DAP in culture medium. A typical
concentration range for THP-1 cells is 2 uM to 50 pM.[1]

o Cell Stimulation: Add the prepared C12-iE-DAP dilutions to the cells. For synergy
experiments, co-stimulate with LPS (e.g., 1-10 ng/mL).[1] Include an untreated control.

 Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO2.[1]

o Supernatant Collection: Carefully collect the cell culture supernatant from each well and
centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells.

o Cytokine Quantification (ELISA): Measure the concentration of IL-8 and TNF-a in the clarified
supernatants using commercial ELISA kits, following the manufacturer's instructions.
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o Data Analysis: Plot the cytokine concentration against the concentration of C12-iE-DAP.
Perform statistical analysis to determine significance compared to the control group.

Visualizations (Graphviz DOT Language)

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15611311?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

uuuuuuuuuuuuuuuuuu

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation

1. Seed THP-1 cells

in 24-well plate Preparation

|
1. Seed NOD1-expressing

|
Optional step HEK293 cells in 96-well plate

2. Differentiate with PMA
(Optional, 24-48h)

2. Incubate 24h

3. Prepare C12-iE-DAP dilutions
(e.g., 2-50 uM)

3. Prepare C12-iE-DAP dilutions
(e.g., 1-1000 ng/mL)

Experiment

4. Stimulate cells with

SIZAI= R (@020 4. Add dilutions to cells

5. Collect supernatant

5. Incubate 18-24h

Anav,ysis Ana%ysis

6. Add reporter substrate
(e.g., Luciferin)

: '

7. Quantify cytokine concentration 7. Measure signal (Luminescence)
and analyze data and calculate fold induction

6. Perform IL-8 / TNF-a ELISA

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b15611311?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15611311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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